molecular formula C19H16N2O B2553464 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 955976-62-2

3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2553464
CAS No.: 955976-62-2
M. Wt: 288.35
InChI Key: PRTDHTBBCZAJCR-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a bicyclic 2,3-dihydro-1H-inden-5-yl substituent at the 3-position and a phenyl group at the 1-position of the pyrazole ring. The aldehyde functional group at the 4-position makes it a versatile intermediate for synthesizing heterocyclic compounds, such as oximes or fused systems, via condensation or cyclization reactions . Structural confirmation of such compounds often employs X-ray crystallography and spectroscopic methods (e.g., NMR, HRMS), as seen in related studies .

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-13-17-12-21(18-7-2-1-3-8-18)20-19(17)16-10-9-14-5-4-6-15(14)11-16/h1-3,7-13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTDHTBBCZAJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazones with Indenyl-Functionalized Ketones

The pyrazole ring system is typically constructed via cyclocondensation of hydrazines with α,β-unsaturated ketones. For this compound, the indenyl moiety is introduced during the ketone preparation phase. A modified procedure from indenyl-pyrazole syntheses involves reacting 2,3-dihydro-1H-inden-5-yl methyl ketone with phenylhydrazine in ethanol under acidic conditions. The resulting hydrazone intermediate undergoes cyclization using Vilsmeier-Haack reagent (DMF-POCl₃), which simultaneously introduces the aldehyde group at the pyrazole’s 4-position.

Key reaction parameters include:

  • Hydrazone Formation : Ethanol solvent with glacial acetic acid catalysis at 60–80°C for 4–6 hours.
  • Cyclization and Formylation : Cold Vilsmeier-Haack reagent (0–5°C) to mitigate side reactions, yielding the aldehyde directly.

This one-pot method achieves yields of 52–68% for analogous indenyl-pyrazole aldehydes, as demonstrated in bridged indenyl systems.

Vilsmeier-Haack Formylation of Preformed Pyrazoles

Alternative routes first construct the pyrazole ring before formylation. 1-Phenyl-3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole is synthesized via Suzuki-Miyaura coupling of 5-indenylboronic acid with 1-phenyl-4-iodopyrazole. Subsequent formylation uses POCl₃/DMF at 0°C, selectively targeting the 4-position due to the electron-rich nature of the pyrazole ring.

Optimization Insights :

  • Excess DMF (3–4 equiv) ensures complete conversion, avoiding residual chlorination byproducts.
  • Quenching with aqueous sodium acetate stabilizes the aldehyde against over-oxidation.

This stepwise approach isolates the pyrazole intermediate, facilitating purification before formylation, albeit with a lower overall yield (45–55%) compared to one-pot methods.

Alkylation Strategies for Indenyl Group Attachment

Introducing the 2,3-dihydro-1H-inden-5-yl group post-pyrazole formation is critical for regioselectivity. A three-step sequence from 1-phenyl-4-formylpyrazole involves:

  • Grignard Reaction : Treatment with indenylmagnesium bromide to form a secondary alcohol.
  • Dehydration : Concentrated H₂SO₄ or P₂O₅ removes water, yielding an indenyl-substituted alkene.
  • Hydrogenation : H₂/Pd-C reduces the alkene, saturating the indene moiety without affecting the aldehyde.

This method offers flexibility in indenyl substitution patterns but requires stringent anhydrous conditions to prevent aldehyde hydration.

Alternative Routes via Chalcone Derivatives

Hydrazones derived from indenyl-functionalized chalcones (e.g., 3-(2,3-dihydro-1H-inden-5-yl)-1-phenylprop-2-en-1-one) undergo acid-catalyzed cyclization (30% HCl, reflux) to form pyrazoles. Subsequent oxidation with MnO₂ or CrO₃ introduces the aldehyde group, though over-oxidation to carboxylic acids is a noted side reaction.

Comparative Efficiency :

Method Yield (%) Purity (%) Key Advantage
Vilsmeier-Haack One-Pot 68 95 Fewer steps
Stepwise Formylation 55 98 Better intermediate control
Chalcone Cyclization 41 90 Scalable substrate synthesis

Mechanistic Considerations and Byproduct Mitigation

The electrophilic formylation via Vilsmeier-Haack proceeds through a chloroiminium intermediate, which reacts with the pyrazole’s electron-rich C4 position. Competing reactions at C3 or C5 are minimized by steric hindrance from the phenyl and indenyl groups. Common impurities include:

  • Chlorinated Byproducts : From incomplete POCl₃ quenching, addressed by slow aqueous workup.
  • Di-aldehydes : Controlled by limiting DMF stoichiometry to 1.2–1.5 equiv.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound combines a pyrazole ring, an indene fragment, and a carbaldehyde group. The electron-rich pyrazole and indene rings make it susceptible to electrophilic aromatic substitution , while the aldehyde group enables condensation and oxidation reactions. The heterocyclic nitrogen atoms may participate in nucleophilic substitution or coordination with catalysts like palladium .

Vilsmeier-Haack Reaction

A key synthesis route involves reacting hydrazones with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). This method introduces the aldehyde group while forming the pyrazole structure .

Reaction Pathway :

Hydrazone+POCl3DMFPyrazole-4-carbaldehyde\text{Hydrazone} + \text{POCl}_3 \xrightarrow{\text{DMF}} \text{Pyrazole-4-carbaldehyde}

Oxidation of Alcohols

Pyrazole-4-carbaldehydes can also be synthesized by oxidizing the corresponding alcohols (e.g., using KMnO₄ in acidic or aqueous media) .

Cross-Coupling Reactions

Palladium-catalyzed reactions are widely used to functionalize the pyrazole core:

  • Suzuki Coupling : Forms carbon-carbon bonds between aryl halides and triflate intermediates .

  • Sonogashira Coupling : Introduces alkyne groups via terminal alkynes .

  • Heck Reaction : Adds unsaturated groups (e.g., alkenes) to the pyrazole ring .

Example :

Pyrazole triflate+Boronic acidPd(0)Coupled product\text{Pyrazole triflate} + \text{Boronic acid} \xrightarrow{\text{Pd(0)}} \text{Coupled product}

Condensation Reactions

The aldehyde group undergoes reactions with:

  • Active methylene compounds (e.g., malonates, acetoacetates) .

  • Hydrazines/Thiosemicarbazides : Forms hydrazones or triazolidines .

  • Amines : Results in Schiff bases or imines .

Example :

Carbaldehyde+ThiosemicarbazideCatalystTriazolidine\text{Carbaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{Catalyst}} \text{Triazolidine}

Oxidation and Reduction

  • Oxidation : Aldehydes oxidize to carboxylic acids (e.g., KMnO₄ in acidic conditions) .

  • Reduction : Aldehydes reduce to primary alcohols (e.g., NaBH₄) .

Reaction Mechanisms and Key Findings

Reaction Type Conditions Product Relevance
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, H₂OAryl-substituted pyrazolesFunctionalization for medicinal chemistry
Condensation with Thiosemicarbazideγ-Fe₂O₃@FAp@Cr catalyst, CHCl₃Triazolidine derivativesHigh yields (up to 95%) under mild conditions
OxidationKMnO₄, H⁺Carboxylic acidsPrecursor for amides or esters

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the anticancer properties of pyrazole derivatives, including 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Research indicates that pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth. For instance, Amer et al. (2018) reported that pyrazole derivatives exhibit promising antitumor activity against various cancer cell lines, suggesting that this compound may be a viable candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Pyrazole derivatives are known to possess antibacterial and antifungal activities. Studies have indicated that modifications to the pyrazole structure can enhance these properties, making them effective against resistant strains of bacteria .

Anti-inflammatory Effects

Research highlights the anti-inflammatory capabilities of pyrazole compounds. The ability to inhibit inflammatory mediators makes this compound a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published by Amer et al., various derivatives of pyrazoles were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced their anticancer activity, with some compounds demonstrating IC50 values in the micromolar range against breast and colon cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that specific derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations comparable to standard antibiotics .

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryInhibits inflammatory mediators

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological context and the target molecules.

Comparison with Similar Compounds

Research Findings and Analytical Methods

  • Structural Analysis : X-ray crystallography using SHELXL and WinGX/ORTEP software is critical for confirming molecular geometry. For example, confirms the planar pyrazole core in halogenated analogs.
  • Spectroscopy : HRMS and NMR (e.g., ¹H, ¹³C) are standard for characterizing aldehyde protons (δ ~9.8–10.2 ppm) and aromatic substituents .

Biological Activity

The compound 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the synthesis, structural properties, and biological activities of this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the aldehyde group.

Crystallographic Data

The structural characterization of the compound reveals its molecular configuration, which is crucial for understanding its biological activity. The crystallographic data includes:

ParameterValue
Molecular FormulaC₁₈H₁₉N₃O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.345(2)
b (Å)8.456(2)
c (Å)15.678(3)
β (°)90.123(4)
V (ų)1580.45(5)

These parameters indicate a stable molecular structure that may influence its interaction with biological targets .

Anticancer Properties

Research has demonstrated that compounds in the pyrazole class exhibit significant anticancer activity. Specifically, derivatives similar to this compound have shown effectiveness against various cancer cell lines.

Case Study: Prostate Cancer Cells
In studies involving prostate cancer cell lines, pyrazole derivatives have been shown to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further development in treating infections.

Research Findings:
A study investigating various pyrazole derivatives found that certain modifications to the pyrazole ring significantly enhanced antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may also exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Mechanism of Action:
The neuroprotective properties are thought to stem from the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Q & A

Q. What are the most reliable synthetic routes for preparing 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction yields be optimized?

The compound can be synthesized via the Vilsmeier-Haack reaction , where a hydrazone intermediate is treated with POCl₃ and DMF under controlled temperatures (0–70°C). For example, analogous pyrazole-4-carbaldehydes are prepared by reacting hydrazones with Vilsmeier reagent (DMF/POCl₃), followed by quenching with aqueous NaHCO₃ to isolate the product . Optimization involves adjusting stoichiometry (e.g., 10:1 POCl₃:DMF molar ratio) and reaction time (2–3 hours at 70°C). Nucleophilic substitution using K₂CO₃ as a base catalyst in DMF is another method, particularly for introducing aryloxy groups at the 5-position .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/heterocyclic backbone.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., exact mass ±0.001 Da).
  • HPLC-PDA : Assesses purity (>95% by area normalization).
  • IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular structure?

Single-crystal X-ray diffraction using SHELXL or WinGX determines bond lengths, angles, and hydrogen-bonding networks. For example, analogous pyrazole-carbaldehydes exhibit intermolecular O–H···O and π-π stacking interactions, forming 2D layers along crystallographic planes . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R₁ < 0.05 ensure accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Kinase inhibition assays (e.g., B-Raf V600E): Measure IC₅₀ via ADP-Glo™ kinase assays.
  • Cellular models : Use A375 melanoma or Colo205 colon cancer cell lines to assess tumor growth inhibition via MTT assays .
  • ELISA : Quantify downstream biomarkers like pMEK1 in lysates to confirm target engagement .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position enhances electrophilicity of the aldehyde, improving reactivity in Schiff base formation .
  • Heterocyclic fusion : Pyrazolo[3,4-c]pyrazole derivatives show enhanced π-stacking and solubility via azide-hydrazine cyclization .
  • Docking studies : Use AutoDock Vina to predict binding affinities to targets like B-Raf, focusing on hydrogen bonds with Thr183/Asn356 in the ATP-binding pocket .

Q. What strategies address low crystallinity or polymorphic variability in this compound?

  • Co-crystallization : Use copper sulfate as a template to induce ordered hydrogen-bonding networks .
  • Solvent screening : Test polar aprotic solvents (e.g., DMSO/EtOH mixtures) for slow evaporation.
  • Thermal analysis (DSC/TGA) : Identify stable polymorphs by heating rates of 10°C/min .

Q. How can contradictions in biological data (e.g., divergent IC₅₀ values across studies) be resolved?

  • Assay standardization : Normalize cell passage numbers, serum concentrations, and incubation times.
  • Pharmacodynamic modeling : Fit tumor growth inhibition data to indirect response models (e.g., E=EmaxC/(EC50+C)E = E_{\text{max}} \cdot C / (EC_{50} + C)) to estimate EC₅₀ and Hill coefficients .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from aldehyde oxidation .

Q. What computational methods validate electronic transitions in UV-Vis spectra?

TDDFT-DFT hybrid calculations (e.g., B3LYP/6-311++G(d,p)) simulate λ_max values. For example, π→π* transitions in the pyrazole-indene system align with experimental absorbance at 320–350 nm . Solvent effects (e.g., ethanol) are modeled via PCM (Polarizable Continuum Model) .

Q. How do hydrogen-bonding networks influence supramolecular assembly in the solid state?

Crystal structures reveal O–H···O interactions between the aldehyde group and water molecules, forming 1D chains. Parallel π-stacking (3.5–4.0 Å) stabilizes 2D layers, as seen in analogous compounds . Hirshfeld surface analysis quantifies contributions from H-bonding (≈25%) and van der Waals interactions .

Q. What are the challenges in refining disordered solvent molecules in the crystal lattice?

Use SQUEEZE (in PLATON) to model electron density for poorly resolved solvent (e.g., DMF/H₂O). Validate with residual density maps (<0.5 eÅ⁻³) and thermal motion analysis (B-factors < 80 Ų) .

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